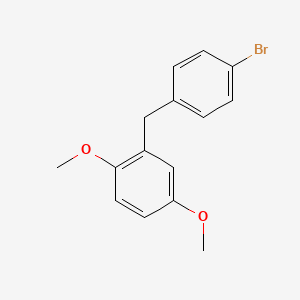

2-(4-Bromobenzyl)-1,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

81974-88-1 |

|---|---|

Molecular Formula |

C15H15BrO2 |

Molecular Weight |

307.18 g/mol |

IUPAC Name |

2-[(4-bromophenyl)methyl]-1,4-dimethoxybenzene |

InChI |

InChI=1S/C15H15BrO2/c1-17-14-7-8-15(18-2)12(10-14)9-11-3-5-13(16)6-4-11/h3-8,10H,9H2,1-2H3 |

InChI Key |

KQUHVUVSPKVZLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromobenzyl 1,4 Dimethoxybenzene

Preparative Routes from Halogenated Dimethoxybenzene Precursors

This strategy involves using a dimethoxybenzene ring that is already substituted with a halogen, which is then utilized to form the crucial benzylic C-C bond. A key example is the use of 1-Bromo-2,5-dimethoxybenzene (B144562).

A powerful method for regioselective functionalization of aromatic rings is directed ortho-lithiation. researchgate.net In this process, a substituent on the ring, known as a directing metalating group (DMG), directs an organolithium base to deprotonate a specific adjacent position. The methoxy (B1213986) group is an effective DMG.

In the case of 1-Bromo-2,5-dimethoxybenzene, the two methoxy groups direct lithiation to the C3 position. The resulting aryllithium intermediate is a potent nucleophile. This intermediate is generated in situ at low temperatures, typically using an alkyllithium reagent like n-butyllithium in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). researchgate.net

This highly reactive species is then quenched with an electrophile, in this case, 4-Bromobenzaldehyde (B125591). The nucleophilic carbon of the aryllithium attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond. An aqueous workup then protonates the resulting alkoxide to yield the secondary alcohol, (4-bromophenyl)(2,5-dimethoxyphenyl)methanol (B7871867).

Reaction Scheme: Lithiation and Coupling

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1. Lithiation | 1-Bromo-2,5-dimethoxybenzene | n-Butyllithium, THF, low temp. | 3-Lithio-1-bromo-2,5-dimethoxybenzene |

| 2. Coupling | 3-Lithio-1-bromo-2,5-dimethoxybenzene + 4-Bromobenzaldehyde | - | (4-bromophenyl)(2,5-dimethoxyphenyl)methanol |

The alcohol intermediate, (4-bromophenyl)(2,5-dimethoxyphenyl)methanol, must be reduced to the target methylene-bridged compound. This deoxygenation of a benzylic alcohol can be accomplished through several methods.

One common and effective method is catalytic hydrogenation . This involves reacting the alcohol with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction cleaves the C-O bond and replaces it with a C-H bond.

Another approach is ionic hydrogenation , which uses a combination of a proton source (a strong acid like trifluoroacetic acid, TFA) and a hydride source (such as triethylsilane, Et₃SiH). The acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable benzylic carbocation. This carbocation is subsequently reduced by the hydride donor.

Table of Reductive Methods

| Method | Reagents | Key Features |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Clean reaction, byproduct is water. |

| Ionic Hydrogenation | Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA) | Effective for benzylic alcohols, avoids high-pressure H₂ gas. |

Benzylation Approaches Utilizing 1,4-Dimethoxybenzene (B90301) as a Starting Material

An alternative and more direct strategy is the Friedel-Crafts benzylation of the readily available 1,4-dimethoxybenzene. umkc.edu This reaction is a classic example of electrophilic aromatic substitution. ccsf.edu

In this approach, 1,4-dimethoxybenzene acts as the nucleophile, attacking an electrophilic benzylating agent. researchgate.net The powerful electron-donating methoxy groups activate the aromatic ring, making it highly susceptible to electrophilic attack. umkc.edu The benzylating agent is 4-bromobenzyl bromide, which, in the presence of a Lewis acid catalyst, generates a highly reactive electrophile, the 4-bromobenzyl carbocation (or a polarized complex that functions as such).

The activated 1,4-dimethoxybenzene ring attacks this electrophile. The methoxy groups are ortho, para-directing; since the para position is occupied by the second methoxy group, substitution occurs at one of the equivalent ortho positions, leading directly to the formation of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene.

The choice of catalyst is crucial for the success of a Friedel-Crafts reaction. mercer.edu Strong Lewis acids are typically required to generate the electrophile from the alkyl halide. umkc.edumercer.edu However, the high reactivity of the 1,4-dimethoxybenzene substrate can lead to side reactions, most notably polysubstitution, where the product, being even more activated than the starting material, undergoes a second benzylation. mercer.edu

Common catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). researchgate.netmercer.edu Milder or solid-supported catalysts are often explored to improve selectivity and minimize side products. For instance, clay-supported zinc chloride (clayzic) has been used for the benzylation of 1,4-dimethoxybenzene, demonstrating high activity at room temperature. researchgate.net The use of such catalysts can help control the reaction and favor the desired mono-benzylated product. chemrxiv.org

Comparison of Friedel-Crafts Catalysts

| Catalyst | Activity | Common Issues |

|---|---|---|

| Aluminum Chloride (AlCl₃) | Very high | Prone to causing polysubstitution and rearrangement. mercer.edu |

| Ferric Chloride (FeCl₃) | High | Can provide good yields and regioselectivity. chemrxiv.org |

| Zinc Chloride (ZnCl₂) / Clayzic | Moderate to High | Often shows improved selectivity and milder reaction conditions. researchgate.net |

Alternative Synthetic Pathways and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. hilarispublisher.comicj-e.org For this compound, the primary disconnection is the C-C bond of the methylene (B1212753) bridge.

Retrosynthetic Analysis:

Route A (Friedel-Crafts): Disconnecting the bond between the methylene carbon and the dimethoxybenzene ring leads to a 4-bromobenzyl cation synthon and a 1,4-dimethoxybenzene nucleophile. This corresponds to a Friedel-Crafts reaction using 4-bromobenzyl bromide and a Lewis acid.

Route B (Lithiation/Coupling): The same C-C bond disconnection can also lead to a 2,5-dimethoxyphenyl anion synthon and a 4-bromobenzyl cation synthon. This is less direct. A more practical disconnection for this route involves a two-step process in the forward synthesis. A disconnection of the C-C bond in the final product suggests a precursor alcohol, which can be formed by disconnecting the C-C bond between the two aromatic rings in the alcohol intermediate. This leads to a 2,5-dimethoxyphenyl anion synthon (from 1-bromo-2,5-dimethoxybenzene via lithiation) and a 4-bromobenzaldehyde electrophile.

Alternative, though less common, pathways could involve transition-metal-catalyzed cross-coupling reactions. For example, a Negishi or Suzuki coupling could potentially form the desired C-C bond. This would require preparing an organozinc or organoboron derivative of one of the aromatic rings and coupling it with a halogenated version of the other, a significantly more complex route than the classical methods described.

Chemical Transformations and Reactivity Profiles of 2 4 Bromobenzyl 1,4 Dimethoxybenzene

Oxidative Reactions and Quinone/Diquinone Formation

The dimethoxybenzene scaffold of the molecule is susceptible to oxidation, a common transformation for hydroquinone (B1673460) dimethyl ethers. scielo.br This reactivity is of significant interest for the synthesis of quinones, a class of compounds with important biological and material science applications. researchgate.netnih.gov

Ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) is a potent one-electron oxidizing agent widely used in organic synthesis for the oxidative demethylation of hydroquinone dimethyl ethers to their corresponding quinones. scielo.brwikipedia.org The reaction involves the conversion of Ce(IV) to Ce(III), a process signaled by a color change from orange to pale yellow. wikipedia.org

The oxidation of 2-(4-bromobenzyl)-1,4-dimethoxybenzene with CAN has been successfully demonstrated. researchgate.netmdpi.com When this compound is treated with CAN in an acetonitrile (B52724)/water solvent system, it undergoes oxidative demethylation to yield 2-(4-bromobenzyl)cyclohexa-2,5-diene-1,4-dione (a para-quinone). mdpi.com This transformation is a key step in accessing functionalized quinone derivatives from stable dimethoxybenzene precursors. researchgate.net

The general reaction is as follows:

This compound + CAN → 2-(4-Bromobenzyl)-1,4-benzoquinone

The distribution of products in the oxidation of benzyl-dimethoxybenzene derivatives can be highly dependent on the reaction conditions. Factors such as solvent composition and the method of adding the oxidizing agent play a crucial role in directing the reaction towards the desired quinone or potentially other products like diquinones. researchgate.netmdpi.com

Research has shown that two primary procedures for oxidant addition, "traditional" and "inverse," can significantly alter the product ratio. researchgate.net

Traditional Addition: A solution of CAN in water is slowly added to a solution of the this compound substrate in acetonitrile. mdpi.com This method, using a solvent ratio of CH₃CN/H₂O 75:25 (v/v) at 0 °C, has been shown to produce the desired monoquinone, 2-(4-bromobenzyl)cyclohexa-2,5-diene-1,4-dione, in good yield. mdpi.com

Inverse Addition: The substrate solution in acetonitrile is added to the aqueous CAN solution. This changes the effective solvent ratio at the point of reaction to be more water-rich (e.g., CH₃CN/H₂O 35:65). researchgate.net This change in polarity and reactant concentration profile can favor the formation of different products, such as diquinones, in related substrates. researchgate.net

The table below summarizes the outcome of the CAN-mediated oxidation of this compound under a specific set of "traditional addition" conditions. mdpi.com

| Reactant | Oxidant | Procedure | Solvent System (v/v) | Temperature | Product | Yield |

|---|---|---|---|---|---|---|

| This compound | CAN | Traditional Addition | Acetonitrile/Water (75:25) | 0 °C | 2-(4-Bromobenzyl)cyclohexa-2,5-diene-1,4-dione | 69% |

The oxidation of 1,4-dimethoxybenzene (B90301) derivatives to quinones is a fundamental redox process in organic chemistry. scielo.br The mechanism initiated by a one-electron oxidant like CAN is believed to proceed through a radical cation intermediate. organic-chemistry.org

The key steps are generally considered to be:

Electron Transfer: The Ce(IV) center removes one electron from the electron-rich dimethoxybenzene ring, forming a radical cation and Ce(III). wikipedia.org

Nucleophilic Attack: A water molecule from the solvent mixture attacks the radical cation at one of the methoxy-bearing carbons.

Methanol Elimination: Subsequent electron transfer and proton loss lead to the elimination of one methoxy (B1213986) group as methanol, forming a hemiacetal-like intermediate which quickly collapses.

Second Oxidation: The process is repeated for the second methoxy group, ultimately yielding the 1,4-dione structure of the benzoquinone. scielo.br

The stability and reactivity of the intermediate radical cation are influenced by the substituents on the aromatic ring. The dimethoxybenzene scaffold is designed for this type of two-electron oxidation, making it a reliable precursor for quinone synthesis. rsc.orgresearchgate.net The redox potential of the dimethoxybenzene core can be tuned by various substituents, which is a key principle in the development of redox-active materials for applications like non-aqueous flow batteries. rsc.org

Reactions Involving the Aryl Bromide Moiety of this compound

The aryl bromide functionality on the benzyl (B1604629) substituent provides a versatile handle for further molecular functionalization, primarily through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. nobelprize.orgnih.gov It typically involves the reaction of an organoboron reagent (like a boronic acid or ester) with an organic halide, such as the aryl bromide present in this compound, in the presence of a palladium catalyst and a base. nih.govyoutube.com

This reaction would allow for the substitution of the bromine atom with a wide variety of organic groups (R), enabling the synthesis of a diverse library of derivatives. The general transformation on the this compound substrate would be:

| Substrate | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | R-B(OH)₂ (Aryl or Alkyl Boronic Acid) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-(4-R-benzyl)-1,4-dimethoxybenzene |

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: youtube.com

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group (R) is transferred from the boron atom to the palladium center, with the assistance of the base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura coupling an ideal strategy for the late-stage functionalization of the this compound molecule. nobelprize.orgresearchgate.netnih.gov

Nucleophilic aromatic substitution (SNAr) is a pathway to replace a leaving group, such as bromide, on an aromatic ring with a nucleophile. masterorganicchemistry.com Unlike SN1 and SN2 reactions which occur at sp³-hybridized carbons, the SNAr mechanism involves the attack of a nucleophile on an sp²-hybridized aromatic carbon. youtube.com

The reaction generally proceeds via a two-step addition-elimination mechanism: libretexts.org

Addition: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.comlibretexts.org

Elimination: The leaving group (bromide) departs, restoring the aromaticity of the ring.

However, the SNAr reaction typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer complex. The 4-bromobenzyl moiety in this compound lacks such strong activating groups. The dimethoxy-substituted phenyl ring attached to the methylene (B1212753) bridge is electron-donating and is not directly conjugated with the bromo-substituted ring in a way that would facilitate SNAr. Therefore, subjecting this compound to common nucleophiles under standard SNAr conditions is unlikely to result in substitution. The aryl bromide is considered unactivated and would be resistant to this type of transformation. libretexts.org Alternative, more forceful conditions or the use of very strong bases that proceed through a benzyne (B1209423) intermediate would be required, but these are distinct from the classical SNAr pathway. youtube.com

Electrophilic Aromatic Substitution on the Dimethoxybenzene Core

The dimethoxybenzene core of this compound is highly activated towards electrophilic aromatic substitution (EAS). This heightened reactivity is a direct consequence of the two electron-donating methoxy (-OCH₃) groups attached to the aromatic ring. libretexts.orgmsu.edu These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org While specific research on the electrophilic substitution reactions of this compound is not extensively documented in publicly available literature, its reactivity profile can be predicted based on established principles of organic chemistry and the known behavior of similarly substituted aromatic compounds. masterorganicchemistry.comscience.gov

The regiochemical outcome of any electrophilic substitution reaction on this molecule is governed by the cumulative directing effects of the three substituents on the dimethoxybenzene ring: the two methoxy groups and the 4-bromobenzyl group.

Directing Effects of Substituents:

Methoxy Groups (-OCH₃): As strong activating groups, the methoxy substituents are ortho, para-directors. libretexts.org

The methoxy group at the C1 position directs incoming electrophiles to the C2 (ortho), C6 (ortho), and C5 (para) positions.

The methoxy group at the C4 position directs incoming electrophiles to the C3 (ortho) and C5 (ortho) positions.

4-Bromobenzyl Group (-CH₂-C₆H₄-Br): The benzyl group is a weak activating group and is also an ortho, para-director.

The 4-bromobenzyl group at the C2 position directs incoming electrophiles to the C3 (ortho) and C5 (para) positions.

When these directing effects are combined, the positions on the dimethoxybenzene ring are activated to different extents. The C2 position is already substituted. The remaining open positions are C3, C5, and C6.

Position C5: This position is strongly favored. It is para to the C1-methoxy group, ortho to the C4-methoxy group, and para to the 2-benzyl group. This convergence of directing effects makes C5 the most electronically enriched and likely site of electrophilic attack.

Position C3: This position is also activated, being ortho to both the C4-methoxy group and the 2-benzyl group.

Position C6: This position is activated by being ortho to the C1-methoxy group.

Beyond these electronic effects, steric hindrance plays a crucial role. The bulky 4-bromobenzyl group at C2 significantly hinders access to the adjacent C3 position. masterorganicchemistry.com Attack at the C6 position is also subject to some steric hindrance from the C1-methoxy and C2-benzyl groups. Consequently, the C5 position is not only the most electronically activated but also the most sterically accessible site for an incoming electrophile.

| Position | Effect of 1-Methoxy Group | Effect of 4-Methoxy Group | Effect of 2-(4-Bromobenzyl) Group | Overall Activation & Steric Hindrance |

|---|---|---|---|---|

| C3 | - | Ortho (Activating) | Ortho (Activating) | Activated, but sterically hindered |

| C5 | Para (Activating) | Ortho (Activating) | Para (Activating) | Strongly activated, sterically accessible |

| C6 | Ortho (Activating) | - | - | Activated, some steric hindrance |

Potential Electrophilic Aromatic Substitution Reactions:

Based on the reactivity of 1,4-dimethoxybenzene and other activated aromatic systems, several EAS reactions could potentially be applied to the dimethoxybenzene core of this compound.

Halogenation: Bromination or chlorination would be expected to proceed readily, likely without the need for a strong Lewis acid catalyst, due to the highly activated nature of the ring. Reactions with reagents like N-Bromosuccinimide (NBS) could offer controlled monohalogenation, predominantly at the C5 position. wku.edu

Nitration: Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely lead to the introduction of a nitro group (-NO₂) at the C5 position. mdma.chyoutube.com Given the high reactivity, milder conditions might be necessary to prevent polysubstitution or oxidative side reactions. mdma.ch

Friedel-Crafts Reactions:

Alkylation: Friedel-Crafts alkylation, for instance with a t-butyl group, is a common reaction for 1,4-dimethoxybenzene. rsc.orgnih.gov For the target molecule, this reaction would be expected to introduce an alkyl group at the C5 position.

Acylation: Friedel-Crafts acylation would introduce an acyl group (e.g., -COCH₃), also anticipated to add at the C5 position. This reaction is valuable for synthesizing ketones.

Formylation: The Vilsmeier-Haack reaction, which uses reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is an effective method for formylating electron-rich aromatic rings to produce aldehydes. jk-sci.comwikipedia.orgorganic-chemistry.orgchemistrysteps.com This reaction would be expected to yield 2-(4-Bromobenzyl)-5-formyl-1,4-dimethoxybenzene.

The following table summarizes the predicted major products for these reactions.

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ or NBS | 5-Bromo-2-(4-bromobenzyl)-1,4-dimethoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 2-(4-Bromobenzyl)-5-nitro-1,4-dimethoxybenzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-(4-Bromobenzyl)-2,5-dimethoxyphenyl)ethan-1-one |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-(4-Bromobenzyl)-2,5-dimethoxybenzaldehyde |

Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 4 Bromobenzyl 1,4 Dimethoxybenzene

Quinone and Diquinone Analogues Derived from 2-(4-Bromobenzyl)-1,4-dimethoxybenzene

The transformation of this compound into its corresponding quinone and diquinone analogues is a significant area of research, primarily due to the biological relevance of quinone structures. These compounds are known to participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS). The synthesis of these derivatives often involves the oxidation of the hydroquinone (B1673460) ether precursor.

A common method for this oxidation is the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). The reaction conditions, particularly the solvent system, can be manipulated to favor the formation of either the monoquinone or the diquinone. For instance, the oxidation of 2-benzyl-1,4-dimethoxybenzene derivatives can be directed towards the desired product by adjusting the ratio of acetonitrile (B52724) to water in the reaction mixture.

The synthesis of para-substituted benzyl (B1604629) quinone and diquinone derivatives can be achieved through a multi-step process. researchgate.net This process begins with the reaction of n-butyllithium with 1,4-dimethoxybenzene (B90301) in tetrahydrofuran (B95107) (THF) at 0 °C. This is followed by the addition of 4-bromobenzaldehyde (B125591) to yield the corresponding alcohol. Subsequent treatment with trifluoroacetic acid (TFA) and triethylsilane (TES) in dichloromethane (B109758) (CH2Cl2) leads to the formation of the this compound precursor. Finally, oxidation with CAN under specific solvent conditions yields the target quinone or diquinone.

| Precursor | Reagents and Conditions | Product |

| 1,4-dimethoxybenzene | (i) n-BuLi, THF, 0 °C, 1 h (ii) 4-bromobenzaldehyde, 0 °C → rt, 6 h | (4-bromophenyl)(2,5-dimethoxyphenyl)methanol (B7871867) |

| (4-bromophenyl)(2,5-dimethoxyphenyl)methanol | (i) TFA, CH2Cl2, rt, 10 min; (ii) TES, overnight | This compound |

| This compound | CAN, CH3CN/H2O 75:25 (v/v%), 0 °C, 45 min | 2-(4-Bromobenzyl)-1,4-benzoquinone |

| This compound | CAN, CH3CN/H2O 35/65 (v/v%), rt, 2 h | Diquinone derivative |

Halogenated Benzyl Analogues (e.g., 2-(4-chlorobenzyl)-1,4-dimethoxybenzene) and their Comparative Reactivity

The synthesis of halogenated benzyl analogues, such as 2-(4-chlorobenzyl)-1,4-dimethoxybenzene, follows a similar synthetic pathway to the bromo-analogue. The key difference lies in the starting aldehyde used in the initial reaction step. For the chloro-analogue, 4-chlorobenzaldehyde (B46862) is used instead of 4-bromobenzaldehyde. The subsequent reduction and oxidation steps are analogous to those for the bromo derivative. researchgate.net

The comparative reactivity of these halogenated analogues is of interest in understanding the electronic effects of the halogen substituent on the subsequent reactions of the molecule. In the context of Friedel-Crafts benzylation of 1,4-dimethoxybenzene, a study using a zinc-impregnated montmorillonite (B579905) K10 catalyst (clayzic) revealed a reversal of the expected selectivity and reactivity of aryl halides. researchgate.net Contrary to what is typically observed with a conventional zinc dichloride catalyst, the 4-chlorobenzyl chloride showed a higher conversion percentage than the 4-bromobenzyl bromide. researchgate.net This unexpected outcome was attributed to geometric and electronic factors, including the smaller covalent radius of chlorine compared to bromine, which may facilitate the formation of the transition state in the presence of the clayzic catalyst. researchgate.net

| Aryl Halide | Catalyst | Reactivity/Conversion |

| 4-Bromobenzyl bromide | Zinc dichloride | Expected higher reactivity |

| 4-Chlorobenzyl chloride | Zinc dichloride | Expected lower reactivity |

| 4-Bromobenzyl bromide | Clayzic | Lower conversion |

| 4-Chlorobenzyl chloride | Clayzic | Higher conversion |

Incorporation into Polycyclic and Macrocyclic Architectures

Synthesis of Partially Hydrogenated Cycloparaphenylenes Incorporating 1,4-Dimethoxybenzene Units

The 1,4-dimethoxybenzene unit serves as a valuable building block in the synthesis of complex polycyclic and macrocyclic structures, such as partially hydrogenated cycloparaphenylenes (CPPs). These novel structures are of interest for their potential applications in materials science and as models for carbon nanotubes.

One synthetic approach involves a Diels-Alder reaction between (E,E)-1,4-bis(4-bromophenyl)-1,3-butadiene and 1,4-benzoquinone (B44022). acs.orgnih.gov This reaction forms a key intermediate which, after a nickel-mediated homocoupling reaction, yields partially hydrogenated CPPs. acs.orgnih.gov These structures can feature multiple 1,4-dimethoxybenzene units fused in specific arrangements, creating bent or fused architectures. For example, molecules have been synthesized where two tetrahydro lookchem.comcycloparaphenylene (4H lookchem.comCPP) units are fused together through two 1,4-dimethoxybenzene units, creating a connection reminiscent of an armchair (6,6) carbon nanotube. acs.orgnih.gov Similarly, larger structures connecting two 6H helsinki.fiCPPs with three 1,4-dimethoxybenzene units have also been constructed. acs.orgnih.gov

The synthesis of these complex molecules relies on a modular approach, where the 1,4-dimethoxybenzene moiety is incorporated into a larger framework through a series of controlled chemical reactions. The structures of these partially hydrogenated CPPs have been confirmed through various analytical techniques, including X-ray structure analysis and NMR spectroscopy. acs.orgnih.gov

| Precursors | Key Reactions | Final Product Architecture |

| (E,E)-1,4-bis(4-bromophenyl)-1,3-butadiene, 1,4-benzoquinone | Diels-Alder reaction, Nickel-mediated homocoupling | Fused tetrahydro lookchem.comcycloparaphenylene with two 1,4-dimethoxybenzene units. acs.orgnih.gov |

| Corresponding larger precursors | Diels-Alder reaction, Nickel-mediated homocoupling | Fused 6H helsinki.fiCPPs with three 1,4-dimethoxybenzene units. acs.orgnih.gov |

| Intramolecular cyclization precursors | Nickel-mediated homocoupling | Bent 8H prepchem.comCPP and 12HCPP fused with two and three 1,4-dimethoxybenzene units, respectively. nih.gov |

Theoretical and Computational Investigations of 2 4 Bromobenzyl 1,4 Dimethoxybenzene Systems

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and predicting the feasibility and selectivity of different reaction pathways.

DFT Calculations on Friedel-Crafts Benzylation Selectivity and Reactivity

The synthesis of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene is typically achieved through a Friedel-Crafts benzylation reaction. This electrophilic aromatic substitution involves the attack of the electron-rich 1,4-dimethoxybenzene (B90301) ring by a 4-bromobenzyl electrophile. The methoxy (B1213986) groups are strong activating groups and are ortho, para-directing. masterorganicchemistry.comleah4sci.commasterorganicchemistry.com This means that the incoming electrophile is directed to the positions adjacent (ortho) or opposite (para) to the methoxy groups. In the case of 1,4-dimethoxybenzene, all available positions on the ring are ortho to a methoxy group.

Computational studies using DFT can elucidate the regioselectivity of this reaction by calculating the energies of the possible transition states and the corresponding Wheland intermediates (also known as σ-complexes or arenium ions). rsc.orgarkat-usa.org The reaction proceeds through the formation of a carbocation intermediate from the 4-bromobenzyl precursor, which then attacks the aromatic ring. The stability of the resulting Wheland intermediate is a key factor in determining the reaction pathway.

The two methoxy groups in 1,4-dimethoxybenzene strongly activate the ring towards electrophilic attack. The directing effect of these groups is additive, making the positions ortho to them highly nucleophilic. However, steric hindrance can play a significant role. Substitution at the position between the two methoxy groups can be sterically hindered. masterorganicchemistry.comchemistrysteps.com Therefore, the formation of this compound is a result of the interplay between the strong electronic activation by the methoxy groups and the steric constraints of the substitution reaction.

A study on the Friedel-Crafts benzylation of 1,4-dimethoxybenzene using 4-bromobenzyl bromide with a clayzic catalyst (ZnCl2 impregnated montmorillonite (B579905) K10) has been reported. researchgate.net This study highlighted that the formation of transition states and Wheland intermediates can be influenced by factors such as preferential absorption of reactants on the catalyst surface. researchgate.net While this study focused on a specific catalytic system, the principles of transition state formation and intermediate stability are central to understanding the reaction's selectivity.

Table 1: Theoretical Comparison of Intermediates in Friedel-Crafts Benzylation

| Intermediate | Relative Energy (kcal/mol) | Key Stabilizing Factors |

|---|---|---|

| ortho-attack Wheland Intermediate | Lower | Resonance stabilization from two methoxy groups |

| Sterically hindered Wheland Intermediate | Higher | Increased steric strain |

Computational Modeling of Oxidation Pathways and Product Ratios

The dimethoxybenzene scaffold is susceptible to oxidation, often leading to the formation of quinone derivatives. The oxidation of this compound can be investigated using computational methods to understand the reaction mechanisms and predict the distribution of products. The reaction often proceeds through radical cation intermediates.

Experimental studies on the oxidation of mono- and disubstituted 1,4-dimethoxybenzenes have shown that the product distribution is highly dependent on the reaction conditions, such as the solvent and electrolyte used. researchgate.net For instance, the oxidation of 2-benzyl-1,4-dimethoxybenzene derivatives with ceric ammonium (B1175870) nitrate (B79036) (CAN) can yield both quinone and diquinone products. The ratio of these products is influenced by the method of addition of the oxidant.

While specific computational modeling of the oxidation of this compound is not extensively detailed in the available literature, DFT calculations can be employed to model the different possible pathways. These calculations would involve determining the structures and energies of radical cation intermediates, transition states for subsequent reactions (such as demethylation and C-C bond formation for dimerization), and the final products. Such models can help rationalize the experimentally observed product ratios by comparing the activation barriers for the competing pathways.

Table 2: Potential Oxidation Products of this compound

| Product Type | Proposed Structure |

|---|---|

| Monomeric Quinone | 2-(4-Bromobenzyl)-1,4-benzoquinone |

| Dimeric Quinone | Biphenyl-linked quinone derivatives |

Conformational Analysis and Intermolecular Interactions within Dimethoxybenzene Scaffolds

The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its physical properties and how it interacts with other molecules. Computational methods are well-suited to explore these aspects.

The conformational flexibility of this molecule arises from the rotation around several single bonds, most notably the C-C bond connecting the benzyl (B1604629) group to the dimethoxybenzene ring and the C-O bonds of the methoxy groups. DFT calculations can be used to construct a potential energy surface for these rotations, identifying the most stable conformations (energy minima) and the energy barriers between them (rotational barriers). nih.govmdpi.com Studies on related alkylbenzene derivatives have shown that the preferred conformations are influenced by steric and electronic effects. researchgate.netmsu.edu

Intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom, dictate how these molecules pack in the solid state and interact in solution. nih.gov Computational studies of dimethoxybenzene derivatives have utilized methods like Hirshfeld surface analysis to visualize and quantify these intermolecular contacts. nih.gov DFT calculations can also be used to compute the interaction energies of molecular dimers, providing insight into the strength and nature of these non-covalent interactions. researchgate.netrsc.org The bromine atom in this compound can participate in halogen bonding, a directional interaction that can influence crystal packing and molecular recognition.

Table 3: Calculated Rotational Barriers for a Model Phenyl-Substituted System (Phenylurea)

| Rotational Motion | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| Phenyl group rotation | MP2/aug-cc-pVDZ | 2.4 |

Source: Adapted from a study on substituted urea derivatives, providing an example of computationally determined rotational barriers. nih.gov Specific data for this compound is not available in the cited literature.

Structure-Reactivity Relationships and Mechanistic Predictions via Computational Methods

Computational chemistry provides a framework for establishing quantitative structure-reactivity relationships (QSRRs), where molecular descriptors derived from calculations are correlated with experimental reactivity data. scholaris.ca For this compound and related systems, computational methods can be used to predict reactivity in various chemical transformations and to propose detailed reaction mechanisms.

By calculating properties such as molecular electrostatic potential (MEP), frontier molecular orbital (HOMO and LUMO) energies and distributions, and atomic charges, one can predict the most likely sites for electrophilic or nucleophilic attack. nih.gov For instance, the MEP can visually indicate electron-rich regions of the molecule that are susceptible to electrophilic attack.

Furthermore, computational tools can be used to explore entire reaction pathways for processes like oxidation, substitution, or degradation. chemrxiv.orgresearchgate.net By calculating the energies of all intermediates and transition states, a complete energy profile for a proposed mechanism can be constructed. This allows for the validation of experimentally proposed mechanisms or the prediction of new, undiscovered reaction pathways. While specific QSRR studies on this compound are not prominent in the literature, the foundational computational techniques are well-established and can be applied to predict its reactivity and elucidate the mechanisms of its reactions. nih.govresearchgate.net

Applications of 2 4 Bromobenzyl 1,4 Dimethoxybenzene in Advanced Organic Synthesis Research

Building Block for the Construction of Complex Molecular Architectures and Intermediates

The intrinsic chemical functionalities of 2-(4-Bromobenzyl)-1,4-dimethoxybenzene make it an adept building block for the synthesis of more complex molecular structures. The presence of the bromobenzyl group allows for a range of nucleophilic substitution and organometallic coupling reactions, while the dimethoxybenzene ring can be subject to electrophilic substitution or oxidative demethylation.

While direct, multi-step syntheses of highly complex natural products commencing from this compound are not extensively documented in readily available literature, its structural motifs are present in various complex bioactive molecules. For instance, the 2-benzyl-1,4-dimethoxybenzene core is a key feature in certain synthetic strategies. The compound's utility lies in its ability to introduce a substituted phenylmethyl group onto another molecular scaffold, a common step in building larger, multi-component systems. The bromine atom on the benzyl (B1604629) ring provides a handle for subsequent modifications, such as cross-coupling reactions, to further elaborate the molecular architecture.

Scaffold for Chemical Library Generation in Drug Discovery Research

In the field of drug discovery, the generation of chemical libraries containing a multitude of structurally related compounds is paramount for identifying new therapeutic leads. This compound serves as an excellent scaffold for this purpose, offering multiple points of diversification.

Biaryl structures are prevalent in many pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between aryl groups, and it is widely employed in the synthesis of biaryl-containing compound libraries. As a benzyl bromide, this compound is a suitable electrophilic partner in such reactions.

The general strategy for the synthesis of a biaryl library from this scaffold would involve the palladium-catalyzed coupling of this compound with a variety of arylboronic acids or their derivatives. Subsequent functional group manipulations, such as the introduction of an aminomethyl group, can be envisioned to further diversify the library. For example, the biaryl product could undergo reactions at the benzylic position or on either of the aromatic rings to introduce the desired aminomethyl functionality. This approach allows for the systematic variation of both aryl components of the biaryl structure, leading to a diverse set of molecules for biological screening.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Nucleophile (Arylboronic Acid) | Potential Product |

|---|---|---|

| This compound | Phenylboronic acid | 2-(4-Phenylbenzyl)-1,4-dimethoxybenzene |

| This compound | 4-Methylphenylboronic acid | 2-(4-(p-Tolyl)benzyl)-1,4-dimethoxybenzene |

This table represents hypothetical examples of Suzuki-Miyaura reactions to illustrate the potential for library generation.

Quinones are a class of compounds known for their diverse biological activities, including anticancer properties. The 1,4-dimethoxybenzene (B90301) moiety of the title compound is a direct precursor to a 1,4-benzoquinone (B44022) structure. The synthesis of quinone-based libraries can be achieved through oxidative demethylation of the dimethoxybenzene ring. Reagents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this transformation.

Once the 2-(4-bromobenzyl)-1,4-benzoquinone core is synthesized, a variety of modifications can be introduced. The bromine atom can be substituted with different nucleophiles, or the quinone ring itself can undergo addition reactions. This strategy allows for the creation of a library of quinone derivatives with diverse substitution patterns, which can then be screened for their biological activities.

Development of Functional Materials and Probes

The structural components of this compound suggest its potential utility in the development of functional materials and molecular probes. The biaryl structures that can be synthesized from this compound are known to exhibit interesting photophysical properties. Depending on the nature of the coupled aryl groups, these molecules could be investigated as fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).

Furthermore, the dimethoxybenzene unit is a component of some electrochemiluminescent (ECL) materials. For example, copolymers of carbazole (B46965) and 1,4-dimethoxybenzene have been studied for their ECL performance. mdpi.com While not a direct application of the title compound, this demonstrates the potential of the 1,4-dimethoxybenzene moiety in the field of functional materials. Further research would be needed to explore the specific properties of materials derived from this compound.

Exploration of Biological Activity from a Synthetic Perspective (e.g., compounds inhibiting topoisomerases)

From a synthetic standpoint, this compound can be considered a precursor to molecules with potential biological activity. A notable example is in the context of topoisomerase inhibitors, which are crucial in cancer therapy. Research has been conducted on complex heterocyclic compounds that feature a 2-(4-bromobenzyl) group and exhibit dual topoisomerase I and II inhibitory activity.

While the reported synthesis of these particular inhibitors does not explicitly start from this compound, the presence of the 2-(4-bromobenzyl) moiety highlights the importance of this structural fragment in the design of new anticancer agents. The synthesis of analogues and derivatives of these inhibitors could potentially utilize this compound as a starting material to introduce the key 2-(4-bromobenzyl) pharmacophore. This would allow for a more modular and potentially more efficient synthetic route to explore the structure-activity relationships of this class of compounds.

Table 2: Examples of Bioactive Scaffolds Containing the Benzyl Moiety

| Compound Class | Biological Target | Potential Synthetic Relevance of this compound |

|---|---|---|

| Thienopyrimidines | Topoisomerase I/II | Introduction of the 2-(4-bromobenzyl) group |

Emerging Research Directions and Future Prospects for 2 4 Bromobenzyl 1,4 Dimethoxybenzene Chemistry

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Traditional synthesis of diarylmethanes, including 2-(4-Bromobenzyl)-1,4-dimethoxybenzene, often relies on classical methods like Friedel-Crafts alkylation. acs.orgnih.gov Such methods typically involve strong Lewis acid catalysts (e.g., AlCl₃), stoichiometric amounts of reagents, and hazardous organic solvents, leading to significant waste generation. acs.orgnih.gov The principles of green chemistry offer a framework to redesign these synthetic pathways to be more environmentally benign. researchgate.net

Future research is geared towards adopting several green strategies:

Alternative Catalysts: Replacing homogeneous Lewis acids like AlCl₃ with solid acid catalysts, such as zeolites or clays, can simplify catalyst separation and recycling, minimizing waste. mdpi.com Research into titanium-based Lewis acids, like TiCl₄, has already shown cleaner reactions compared to AlCl₃ in related syntheses. acs.orgnih.gov

Greener Solvents: The pharmaceutical industry is increasingly employing green solvents like ethanol, glycerol, or bio-derived alternatives to replace hazardous solvents such as dichloromethane (B109758) or dichloroethane. unina.it Another approach is the use of solvent-free reaction conditions, which can be achieved through mechanochemical grinding or high-temperature neat reactions, significantly reducing waste. unina.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core green chemistry principle. This involves favoring addition reactions over substitution reactions and developing catalytic cycles that minimize the use of stoichiometric activating agents.

Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions (neutral pH, low temperatures), reducing energy consumption and the formation of unwanted byproducts. While not yet established for this specific molecule, exploring enzymatic pathways for C-C bond formation is a promising future direction.

| Aspect | Traditional Approach (e.g., Friedel-Crafts) | Potential Green Chemistry Approach |

| Catalyst | Stoichiometric AlCl₃ or other strong Lewis acids | Recyclable solid acids (zeolites), milder Lewis acids (TiCl₄), or biocatalysts |

| Solvents | Halogenated solvents (e.g., Dichloromethane) | Benign solvents (ethanol, water), ionic liquids, or solvent-free conditions |

| Energy | Often requires heating or cryogenic cooling | Reactions at ambient temperature, microwave-assisted synthesis to reduce reaction times |

| Waste | Significant generation of acidic and organic waste | Minimal waste, recyclable catalysts and solvents, biodegradable byproducts |

Chemo- and Regioselective Functionalization Strategies

The structure of this compound offers multiple, distinct sites for functionalization, making chemo- and regioselectivity a key challenge and opportunity. The two aromatic rings have different electronic properties: the dimethoxybenzene ring is electron-rich and activated towards electrophilic substitution, while the bromobenzene (B47551) ring is less reactive towards electrophiles but is primed for metal-catalyzed cross-coupling reactions at the C-Br bond.

Emerging strategies to control selectivity include:

Leveraging Inherent Reactivity: Electrophilic aromatic substitution (e.g., nitration, acylation, further halogenation) is expected to occur selectively on the highly activated dimethoxybenzene ring. Conversely, reactions that proceed via oxidative addition, such as Suzuki, Heck, or Sonogashira couplings, will exclusively target the C-Br bond on the other ring.

Directed C-H Activation: A powerful strategy for achieving regioselectivity is the use of directing groups, which temporarily coordinate to a metal catalyst and guide it to a specific C-H bond, typically in the ortho position. mdpi.com Future research could involve installing a temporary directing group on the dimethoxybenzene ring to functionalize the C-H bonds adjacent to the methoxy (B1213986) groups, a position that might be difficult to access through classical electrophilic substitution due to steric hindrance.

Benzylic Functionalization: The methylene (B1212753) bridge (–CH₂–) connecting the two rings is another site for potential reactions. Radical-based reactions, for instance, could lead to functionalization at this benzylic position.

| Reactive Site | Potential Reaction Type | Example Transformation | Selectivity Principle |

| C-Br Bond | Metal-Catalyzed Cross-Coupling | Suzuki coupling with an arylboronic acid to form a terphenyl structure. | Unique reactivity of the C-Br bond with transition metal catalysts (e.g., Pd, Ni). |

| Dimethoxybenzene Ring (C-H) | Electrophilic Aromatic Substitution | Nitration or acylation under mild conditions. | High electron density of the ring directs electrophiles. |

| Dimethoxybenzene Ring (C-H) | Directed C-H Activation | Ortho-alkenylation using a removable directing group. rsc.org | Catalyst is guided to a specific C-H bond by a coordinating group. |

| Benzylic CH₂ Group | Radical or Oxidative Functionalization | Oxidation to a ketone (benzophenone derivative). | Susceptibility of benzylic protons to abstraction or oxidation. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. mdpi.com These benefits are particularly relevant for scaling up the synthesis of this compound and its derivatives safely and efficiently.

Key prospects for integration include:

Enhanced Safety and Control: Many synthetic reactions, such as nitrations or Friedel-Crafts alkylations, are highly exothermic. The high surface-area-to-volume ratio in flow reactors allows for superior heat dissipation, preventing thermal runaways and improving safety. nih.gov

Improved Efficiency and Yield: Precise control over reaction parameters like temperature, pressure, and residence time in a flow system often leads to higher yields, fewer byproducts, and faster reactions compared to batch methods. nih.gov

Scalability: Scaling up a reaction in a flow system is achieved by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than transitioning from a lab-scale flask to a large batch reactor.

Automated Optimization: Flow chemistry platforms can be integrated with automated systems that systematically vary reaction conditions to rapidly identify the optimal parameters for a given transformation. wiley.com This accelerates process development and can be crucial for industrial applications. The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline synthesis and purification. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Poor, risk of localized hot spots | Excellent, superior temperature control |

| Safety | Higher risk with exothermic or hazardous reactions | Inherently safer due to small reaction volumes at any given time |

| Scalability | Complex, requires re-optimization for larger vessels | Straightforward, by extending run time or parallelization |

| Optimization | Slow, one experiment at a time | Rapid, can be automated to screen many conditions quickly |

| Integration | Difficult to couple with in-line purification/analysis | Easily integrated into multi-step, telescoped sequences acs.org |

Exploration of Photo- and Electrocatalytic Methodologies

Photo- and electrocatalysis are at the forefront of modern synthetic chemistry, offering novel and sustainable ways to activate molecules and forge new bonds under exceptionally mild conditions. nih.gov These technologies hold immense potential for the future synthesis and functionalization of this compound.

Photocatalysis: This approach uses visible light to generate highly reactive intermediates.

C-Br Bond Functionalization: Visible-light photoredox catalysis can facilitate the reduction of aryl bromides to generate aryl radicals. nih.gov This radical can then participate in a variety of coupling reactions. Dual catalysis systems, combining a photocatalyst (like iridium or ruthenium complexes) with a nickel cross-coupling catalyst, have emerged as a powerful method for forming C-C bonds from aryl bromides under mild conditions. ed.ac.uknih.gov This could enable the coupling of the bromobenzyl moiety with a wide range of partners.

C-H Functionalization: Photocatalysis can also enable the direct functionalization of C-H bonds. nih.gov For an electron-rich substrate like a dimethoxybenzene derivative, photocatalytic cross-dehydrogenative coupling (CDC) with another arene could be a future possibility, forming a C-C bond by activating two C-H bonds directly and avoiding the need for pre-functionalized starting materials. researchgate.net

Electrocatalysis: This method uses electricity to drive redox reactions, replacing chemical oxidants or reductants and offering high levels of control. nih.gov

Oxidative C-H Functionalization: The electron-rich dimethoxybenzene ring is susceptible to anodic oxidation. acs.org This electrochemical oxidation can generate radical cations or other reactive intermediates that can be trapped by nucleophiles, leading to C-N, C-O, or C-C bond formation. This provides a reagent-free method for introducing new functional groups.

Reductive Coupling: The C-Br bond can be electrochemically reduced to generate an aryl radical or an organometallic intermediate, which can then be used in subsequent coupling reactions.

Paired Electrosynthesis: A highly efficient approach where valuable products are synthesized at both the anode and the cathode simultaneously. One could envision a system where the dimethoxybenzene moiety is oxidized at the anode while a separate transformation occurs at the cathode, maximizing the efficiency of the electric current. nih.gov

| Methodology | Target Bond | Potential Transformation | Key Advantage |

| Photoredox/Nickel Dual Catalysis | C-Br | Coupling with alkyl halides or other C(sp³)-hybridized partners. nih.gov | Mild conditions, high functional group tolerance. |

| Photocatalytic C-H/C-H Coupling | C-H (Dimethoxybenzene) | Direct arylation with another arene. researchgate.net | High atom economy, avoids pre-functionalization. |

| Anodic C-H Oxidation | C-H (Dimethoxybenzene) | Acetoxylation or alkoxylation by trapping the intermediate cation. acs.org | Reagent-free oxidation, uses electricity as a "green" oxidant. |

| Electrochemical C-Br Reduction | C-Br | Reductive coupling or hydrodehalogenation. | Avoids stoichiometric chemical reductants. |

Q & A

What are the optimal synthetic routes for 2-(4-Bromobenzyl)-1,4-dimethoxybenzene, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves coupling 4-bromobenzyl halides (e.g., 4-bromobenzyl chloride, CAS 589-17-3) with 1,4-dimethoxybenzene derivatives. A validated approach includes:

- Step 1: Prepare 1,4-dimethoxybenzene (CAS 150-78-7) via methylation of hydroquinone using dimethyl sulfate or iodomethane under basic conditions .

- Step 2: Bromobenzylation using 4-bromobenzyl chloride (CAS 589-17-3) in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C to minimize side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed via HPLC (C18 column, methanol/water mobile phase) and ¹H/¹³C NMR .

How can researchers resolve discrepancies in reported logP values for 1,4-dimethoxybenzene derivatives?

Methodological Answer:

LogP values for 1,4-dimethoxybenzene (1.86–3.3) vary due to measurement techniques (e.g., shake-flask vs. chromatographic methods) and solvent systems . To address contradictions:

- Experimental Validation: Use the shake-flask method with octanol/water partitioning, ensuring pH control (neutral conditions) and triple-phase equilibration .

- Computational Cross-Check: Compare experimental data with predictions from software (e.g., ACD/Labs or EPI Suite) to identify outliers .

- Contextual Reporting: Specify solvent systems, temperature, and instrumentation in publications to enable replication .

What experimental designs are recommended for studying the biological activity of this compound in insect behavior assays?

Methodological Answer:

- Trap Design: Use randomized block designs with three replicates, spacing traps 5–10 m apart to avoid cross-contamination. Include controls (e.g., acetone-only lures) .

- Dose-Response Testing: Prepare logarithmic dilutions (1–100 µg/µL) in acetone and apply to filter paper lures. Monitor insect attraction (e.g., Diabrotica speciosa) over 24-hour periods .

- Statistical Analysis: Apply ANOVA followed by post-hoc tests (e.g., Scott-Knott) on log(x + 1)-transformed data to account for variance heterogeneity .

How can structural analogs of 1,4-dimethoxybenzene be leveraged to investigate structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis: Modify substituents (e.g., 2,3-dimethoxy or 4-fluoro variants) using boronic ester cross-coupling or electrophilic substitution .

- SAR Testing: Compare bioactivity (e.g., insect attraction, redox behavior) across analogs. For example, 1,4-dimethoxybenzene attracts Diabrotica speciosa, while 1,2-dimethoxybenzene shows no activity .

- Electron Density Mapping: Use DFT calculations to correlate substituent electronic effects (e.g., Hammett σ constants) with observed reactivity or binding affinity .

What strategies mitigate solubility challenges during in vitro assays with this compound?

Methodological Answer:

- Solvent Screening: Test DMSO, ethanol, or acetone at <1% v/v to avoid cytotoxicity. For aqueous solubility, use cyclodextrin inclusion complexes .

- Surfactant Use: Add 0.01% Tween-80 or pluronic F-68 to enhance dispersion in cell culture media .

- LogP Guidance: Prioritize solvents with logP close to the compound’s predicted value (e.g., ethyl acetate, logP 0.73) for partitioning studies .

How do environmental factors (e.g., temperature, light) influence the stability of this compound in field studies?

Methodological Answer:

- Light Sensitivity: Store solutions in amber vials and conduct field trials under UV-filtered conditions to prevent photodegradation .

- Temperature Control: Monitor thermal stability via TGA/DSC; if decomposition occurs >80°C, use cooling traps during volatile collection .

- Field Validation: Compare VOC emissions from plant tissues (e.g., almond shoots) in controlled vs. ambient conditions to assess environmental impacts .

What computational tools are effective for modeling host-guest interactions of 1,4-dimethoxybenzene derivatives in supramolecular systems?

Methodological Answer:

- Software Selection: Use Gaussian 16 for DFT calculations (B3LYP/6-31G*) to model charge-transfer interactions with quinones or pillararenes .

- Docking Studies: Employ AutoDock Vina to simulate binding between this compound and biological targets (e.g., insect olfactory receptors) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of host-guest complexes in aqueous vs. lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.